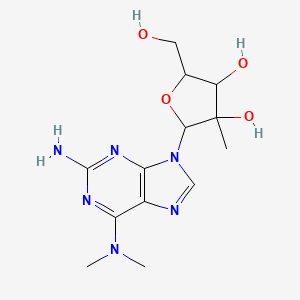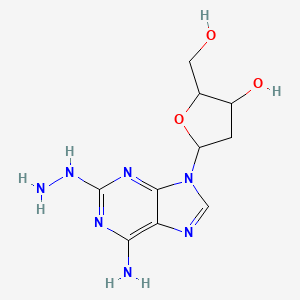
2'-b-C-Methyl-2-amino-N6,N6-dimethyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-b-C-Methyl-2-amino-N6,N6-dimethyladenosine: is a modified nucleoside initially found in ribosomal RNA (rRNA) and also present in tRNA of Mycobacterium bovis (bovine tuberculosis) . It features a unique chemical structure that combines a methyl group at the 2’ position of the ribose sugar and two methyl groups at the N6 position of the adenine base.
Preparation Methods
The synthetic routes for 2’-b-C-Methyl-2-amino-N6,N6-dimethyladenosine involve chemical modifications of adenosine. While specific methods may vary, here are some common steps:
Methylation: Introduction of the 2’-methyl group using appropriate reagents.
N6-Methylation: Addition of two methyl groups to the N6 position of the adenine ring.
Ribose Modification: Incorporation of the modified ribose sugar.
Industrial production methods typically involve enzymatic or chemical transformations, followed by purification steps to obtain high yields of the compound.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its stability and biological activity.
Substitution Reactions: Nucleophilic substitution at the N6 position can lead to various derivatives.
Common Reagents: Methylating agents, reducing agents, and nucleophiles.
Major Products: N6,N6-dimethyladenosine derivatives with varying substituents.
Scientific Research Applications
Chemistry: Used as a model compound for studying nucleoside modifications.
Biology: Investigated for its role in RNA structure and function.
Medicine: Potential therapeutic applications due to its impact on translation and protein synthesis.
Industry: May find use in biotechnology and drug development.
Mechanism of Action
Molecular Targets: Likely interacts with ribosomal RNA and proteins involved in translation.
Pathways: Influences protein synthesis, gene expression, and cellular processes.
Comparison with Similar Compounds
Uniqueness: The combination of 2’-methyl and N6,N6-dimethyl modifications sets it apart.
Similar Compounds: Other modified nucleosides like N6-methyladenosine (m6A) and pseudouridine.
Properties
Molecular Formula |
C13H20N6O4 |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17) |
InChI Key |
BWPYYBLIJYBCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)



![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)


![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)



![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)
